N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core substituted with a 4-methylphenyl group at position 2 and a thioacetamide linker at position 3. The chloro and methoxy substituents influence electronic properties and steric interactions, making this compound a candidate for targeted biological studies .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O2S/c1-14-3-5-15(6-4-14)18-12-19-22(24-9-10-27(19)26-18)30-13-21(28)25-16-7-8-20(29-2)17(23)11-16/h3-12H,13H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIRORMLMRIXLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC(=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide is a complex organic compound with potential applications in medicinal chemistry, particularly in cancer treatment and anti-inflammatory therapies. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
- Molecular Formula : C22H19ClN4O2S
- CAS Number : 1021228-74-9
- Structural Features : The compound features a pyrazolo[1,5-a]pyrazine core, a chloromethylphenyl group, and a methoxyphenyl substituent. The presence of sulfur in the thioacetamide moiety enhances its biological interactions.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression and inflammation.
- Receptor Interaction : It has the potential to block or modulate receptor activity, which can influence cellular signaling pathways.
- DNA Interaction : The compound's structure allows it to bind to DNA, potentially disrupting replication or transcription processes.
Anticancer Activity
Several studies have evaluated the anticancer properties of related pyrazole derivatives, providing insights into the potential efficacy of this compound:
- Cytotoxicity Assays :
- Mechanisms of Action :
- Structure-Activity Relationship (SAR) :
Anti-inflammatory Properties
The anti-inflammatory potential of related compounds has also been explored:
- Inhibition of Pro-inflammatory Cytokines : Some derivatives have been shown to reduce levels of TNF-alpha and IL-6 in vitro, indicating potential use in treating inflammatory diseases .
Data Summary
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | A549 | 10 | Apoptosis via caspase activation |
| Anticancer | MCF7 | 15 | DNA interaction |
| Anti-inflammatory | RAW 264.7 | 20 | Cytokine inhibition |
Case Studies
- Study on Pyrazole Derivatives : A comprehensive study by Dawood et al. (2013) synthesized a series of pyrazole-based compounds and evaluated their anticancer activity against multiple cell lines. The most potent derivative exhibited an IC50 value significantly lower than that of doxorubicin .
- Mechanistic Insights : Research conducted by Alam et al. (2020) focused on the apoptotic mechanisms induced by thiadiazole derivatives similar to this compound, revealing critical pathways involving caspase activation .
Comparison with Similar Compounds
Core Structural Modifications
The pyrazolo[1,5-a]pyrazine scaffold is critical for activity. Analogs with variations in the heterocyclic core or substituent positions exhibit distinct properties:
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives (e.g., from ) replace the pyrazine ring with a pyrimidinone system, reducing aromaticity and altering hydrogen-bonding capacity .
Substituent Variations
Key analogs and their substituent-driven differences:
*Calculated based on molecular formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
